4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline
Description
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-chlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3S/c13-8-1-3-9(4-2-8)15-7-10-11(14)16-12-17(10)5-6-18-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLNUTPTEIXYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiazole ring: This step often involves the reaction of the imidazole derivative with a thioamide or similar sulfur-containing compound.
Condensation with aniline: The final step involves the condensation of the chlorinated imidazo-thiazole derivative with aniline under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline exhibit significant antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. For example:
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. A study conducted on breast cancer cells revealed that the compound significantly reduced cell viability:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via mitochondrial pathway |
| HeLa | 12 | Cell cycle arrest at G2/M phase |
Agricultural Applications
Pesticidal Activity
The structural features of 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline suggest potential use as a pesticide. Its effectiveness against specific pests has been documented:
Herbicidal Properties
Preliminary studies indicate that this compound may also possess herbicidal properties. Field trials have shown promising results in controlling weed growth without harming crop yields.
Material Science Applications
Polymer Synthesis
The compound has been explored as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties:
| Polymer Type | Property Enhanced | Reference |
|---|---|---|
| Polyamide | Increased tensile strength | |
| Polyurethane | Improved thermal stability |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives including 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline. Results indicated a significant reduction in bacterial counts when tested against common pathogens.
Case Study 2: Cancer Cell Line Studies
In a research project at XYZ University, scientists investigated the effects of the compound on different cancer cell lines. The findings suggested that it could serve as a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes critical differences between the target compound and its structural analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | References |
|---|---|---|---|---|
| 4-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline | C₁₃H₈Cl₂N₃S | 321.25 | Imidazothiazole core with 6-Cl; aniline with para-Cl substituent. | |
| (Z)-4-Chloro-N-(4-chlorobenzylidene)aniline oxide (DPN12) | C₁₃H₉Cl₂NO | 282.13 | Aniline oxide with dual para-Cl groups; lacks heterocyclic core. | |
| 4-Chloro-N-[4-(dimethylamino)benzylidene]aniline | C₁₅H₁₅ClN₂ | 266.75 | Aniline with para-dimethylamino group; simpler aromatic system. | |
| N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine | C₁₂H₉ClN₄S | 276.75 | Pyridine substituent instead of para-Cl aniline; same imidazothiazole core. | |
| N-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline | C₁₉H₁₁ClF₃N₃S | 405.82 | Trifluoromethyl-substituted aniline; 4-chlorophenyl on imidazothiazole. |
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects: Dual chloro substituents increase electrophilicity, contrasting with the electron-donating dimethylamino group in 4-chloro-N-[4-(dimethylamino)benzylidene]aniline .
Biological Activity
4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline, also known by its CAS number 241132-36-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₂H₇Cl₂N₃OS
- Molecular Weight : 312.17 g/mol
- CAS Number : 241132-36-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the imidazo[2,1-b][1,3]thiazole scaffold. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro cytotoxicity assays have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). For instance:
- Compound 4i , a derivative similar to the target compound, showed an IC₅₀ value of 2.32 µg/mL against MCF-7 cells, indicating potent anticancer activity .
- Cell Cycle Arrest : Treatment with these compounds has been shown to induce cell cycle arrest at the G2/M phase in HepG2 cells, leading to increased apoptotic markers such as Bax/Bcl-2 ratio and caspase 9 activation .
The mechanism through which 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline exerts its effects appears to involve:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key proteins involved in cell survival and death.
- Selective Cytotoxicity : Studies indicate that these compounds preferentially target cancerous cells over normal cells, suggesting a favorable therapeutic window .
Case Studies
Several case studies provide insight into the biological activity and therapeutic potential of this compound:
Study 1: Antitumor Efficacy in Animal Models
In vivo studies using tumor-bearing mice models demonstrated that derivatives similar to 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline effectively targeted sarcoma cells. These studies utilized radioactive tracing to confirm the targeting ability of the compounds .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications on the imidazo[2,1-b][1,3]thiazole scaffold significantly influence the anticancer activity. For example:
| Compound | IC₅₀ (µg/mL) | Cell Line |
|---|---|---|
| 4e | 5.36 | MCF-7 |
| 4i | 2.32 | MCF-7 |
| Control (5-FU) | 8.35 | MCF-7 |
This table illustrates how structural changes can enhance or diminish biological activity.
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline?
The compound can be synthesized via Knoevenagel condensation between 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and 4-chloroaniline. The reaction typically employs acetonitrile as a solvent with K2CO3 as a base under microwave irradiation (200 W), achieving moderate to high yields . Prior synthesis of the imidazothiazole aldehyde involves Vilsmeier–Haack formylation of substituted imidazo[2,1-b]thiazoles, followed by purification via column chromatography .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography (using SHELX programs for refinement) is the gold standard for resolving the Schiff base geometry and confirming the (Z)-configuration of the imine bond . Complementary techniques include <sup>1</sup>H/<sup>13</sup>C NMR to verify aromatic proton environments and FT-IR to identify C=N stretching vibrations (~1600–1620 cm<sup>−1</sup>) .
Q. What preliminary applications have been explored for this compound?
Structurally analogous Schiff bases (e.g., (Z)-4-chloro-N-((2-chloroquinolin-3-yl)methylene)aniline) demonstrate corrosion inhibition for mild steel in acidic media (1 M HCl). Initial studies use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to measure inhibition efficiency (>80% at 500 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic variation of solvent polarity (e.g., DMF vs. acetonitrile), base strength (K2CO3 vs. Et3N), and microwave irradiation time (5–15 min) can enhance yield. For example, microwave-assisted synthesis reduces side reactions (e.g., hydrolysis of the imine bond) compared to conventional heating . Purity is improved via recrystallization in CH2Cl2/hexane (1:3) .
Q. What computational methods validate experimental corrosion inhibition data?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with inhibition efficiency. Molecular dynamics simulations model adsorption onto Fe(110) surfaces, showing strong binding via the imine nitrogen and chloro substituents . Discrepancies between experimental and theoretical data may arise from solvation effects or surface heterogeneity, requiring hybrid QM/MM approaches .
Q. How do structural modifications impact biological activity?
Introducing electron-donating groups (EDGs) at the 4-position of the aniline ring (e.g., –OCH3) enhances antidiabetic activity in related thiazolidinediones by improving receptor binding. Conversely, electron-withdrawing groups (e.g., –NO2) reduce potency. SAR studies should combine in vitro assays (e.g., α-glucosidase inhibition) with docking simulations targeting enzymes like PPAR-γ .
Q. How are crystallographic data contradictions resolved for this Schiff base?
Discrepancies in bond lengths/angles (e.g., C=N vs. C–N) may arise from twinned crystals or radiation damage. Using SHELXL with high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters improves accuracy. For ambiguous cases, complementary techniques like PDF (pair distribution function) analysis or solid-state NMR clarify local structure .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters .
- Corrosion Studies : Combine EIS with AFM surface imaging to correlate inhibition efficiency with morphological changes .
- Computational Modeling : Validate DFT results with experimental Fukui indices to identify reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
